3-cyano-6-cyclopropyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide
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Overview
Description
3-Cyano-6-cyclopropyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure This compound features a pyridine ring substituted with a cyano group, a cyclopropyl group, a methylsulfanyl group, and a carboxamide group, along with a thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridine ring. One common approach is the cyclization of appropriate precursors, such as aminopyridines, followed by the introduction of the cyano, cyclopropyl, and methylsulfanyl groups through subsequent reactions. The final step involves the formation of the carboxamide group and the attachment of the thiazolyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the cyano group makes it susceptible to nucleophilic addition reactions, while the thiazolyl moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be employed for substitution reactions.
Addition: Electrophiles such as halogens (Cl₂, Br₂) can be used for addition reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridines and thiazoles.
Addition: Formation of halogenated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thiazolyl moiety can interact with nucleophiles. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl derivatives: These compounds share structural similarities with the thiazolyl moiety.
Indole derivatives: These compounds contain the indole nucleus, which is also present in the pyridine ring of the target compound.
Thiazole derivatives: These compounds feature the thiazole ring, which is a key component of the target compound.
Uniqueness: The uniqueness of 3-cyano-6-cyclopropyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide lies in its combination of functional groups and structural features, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-20-13-10(7-15)9(6-11(17-13)8-2-3-8)12(19)18-14-16-4-5-21-14/h6,8H,2-5H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEDGGOGMBHBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=NCCS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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